IGF1Rtide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

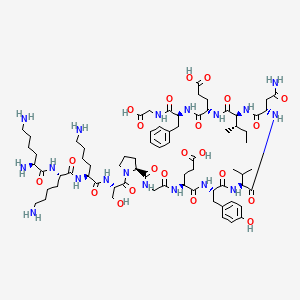

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H114N18O22/c1-5-41(4)61(72(112)84-49(27-29-58(98)99)67(107)85-50(63(103)80-38-59(100)101)34-42-16-7-6-8-17-42)90-69(109)52(36-55(78)94)87-71(111)60(40(2)3)89-68(108)51(35-43-22-24-44(93)25-23-43)86-66(106)48(26-28-57(96)97)81-56(95)37-79-70(110)54-21-15-33-91(54)73(113)53(39-92)88-65(105)47(20-11-14-32-76)83-64(104)46(19-10-13-31-75)82-62(102)45(77)18-9-12-30-74/h6-8,16-17,22-25,40-41,45-54,60-61,92-93H,5,9-15,18-21,26-39,74-77H2,1-4H3,(H2,78,94)(H,79,110)(H,80,103)(H,81,95)(H,82,102)(H,83,104)(H,84,112)(H,85,107)(H,86,106)(H,87,111)(H,88,105)(H,89,108)(H,90,109)(H,96,97)(H,98,99)(H,100,101)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,60-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGQVWWLDJKNMP-YCOAWBJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H114N18O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1595.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the IGF1Rtide Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IGF1Rtide is a synthetic peptide widely utilized in kinase activity assays, primarily as a substrate for the Insulin-like Growth Factor 1 Receptor (IGF-1R) and other related tyrosine kinases. Its sequence is derived from a key phosphorylation site within the Insulin Receptor Substrate 1 (IRS-1), a critical downstream effector in the IGF-1 and insulin signaling pathways. This guide provides a comprehensive overview of this compound, including its sequence, its role in the IGF-1R signaling cascade, and detailed methodologies for its use in experimental settings.

Core Properties of this compound

The fundamental characteristics of the this compound peptide are summarized below.

| Property | Description |

| Amino Acid Sequence | KKKSPGEYVNIEFG[1][2] |

| One-Letter Code | KKKSPGEYVNIEFG |

| Source | Derived from human Insulin Receptor Substrate 1 (IRS-1) protein, corresponding to residues 891-902.[1][2] |

| Molecular Weight | Approximately 1595.83 Da[1][2] |

| Primary Application | Substrate in in vitro kinase assays for tyrosine kinases, notably IGF-1R and RET kinase.[3][4] |

The IGF-1 Receptor Signaling Pathway

This compound's utility as a research tool is intrinsically linked to its origin within the IGF-1 receptor (IGF-1R) signaling pathway. This pathway is crucial for cellular growth, proliferation, differentiation, and survival.[5][6][7] The binding of IGF-1 to its receptor initiates a cascade of intracellular signaling events, with IRS-1 playing a central role.

Upon ligand binding, the IGF-1R undergoes autophosphorylation, creating docking sites for various substrate proteins, including IRS-1.[8][9] IRS-1 is then phosphorylated on multiple tyrosine residues by the activated IGF-1R. These phosphorylated tyrosine residues serve as recruitment sites for proteins containing Src homology 2 (SH2) domains, thereby propagating the signal downstream through two primary pathways: the PI3K/Akt pathway, which is primarily involved in cell survival and metabolism, and the Ras/MAPK pathway, which is mainly associated with cell proliferation and differentiation.[5][6][7][8]

The sequence of this compound mimics a specific tyrosine phosphorylation site on IRS-1, making it an excellent tool to study the kinase activity of IGF-1R and other kinases that recognize this motif. The serine/threonine phosphorylation of IRS-1 is also a key regulatory mechanism that can modulate insulin sensitivity.[[“]][11][12][13]

Figure 1: Simplified diagram of the IGF-1R signaling pathway.

Experimental Protocols Utilizing this compound

This compound is predominantly used in in vitro kinase assays to measure the activity of specific tyrosine kinases. Below are generalized protocols for conducting such assays. Note that specific conditions such as buffer components, enzyme and substrate concentrations, and incubation times should be optimized for each specific kinase and experimental setup.

General In Vitro Kinase Assay (Radiometric)

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the peptide substrate.

Materials:

-

Active Kinase (e.g., recombinant IGF-1R)

-

This compound peptide

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

Phosphocellulose Paper (e.g., P81)

-

1% Phosphoric Acid

-

Scintillation Counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the active kinase, and the this compound substrate. A typical final concentration for this compound is in the range of 250 µM.

-

Initiation: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be optimized, but a common starting point is 5 µM.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose P81 paper.

-

Washing: Wash the P81 paper multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the P81 paper using a scintillation counter. The amount of incorporated radioactivity is proportional to the kinase activity.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This method measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

Materials:

-

Active Kinase

-

This compound peptide

-

Kinase Reaction Buffer

-

ATP

-

ADP-Glo™ Kinase Assay Reagents (Promega)

-

Luminometer

Procedure:

-

Kinase Reaction: Set up the kinase reaction by combining the kinase, this compound, ATP, and the appropriate reaction buffer in a multi-well plate.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.

-

Signal Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus the kinase activity.

Figure 2: General experimental workflow for an in vitro kinase assay using this compound.

Quantitative Data

| Parameter | Description | Typical Range/Unit |

| Peptide Concentration | The concentration of this compound used in the assay. | 100 - 500 µM |

| ATP Concentration | The concentration of ATP, a co-substrate for the kinase. | 1 - 100 µM |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. Indicates the affinity of the enzyme for the substrate. | µM |

| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction. | µM/min or similar |

| IC50 (Inhibitor) | The concentration of an inhibitor that reduces the kinase activity by 50%. | nM to µM |

Conclusion

This compound is a valuable tool for researchers in cell signaling and drug discovery. Its defined sequence, derived from a key biological phosphorylation site, allows for the specific and sensitive measurement of tyrosine kinase activity. The methodologies outlined in this guide provide a solid foundation for the design and execution of experiments aimed at elucidating kinase function and identifying novel kinase inhibitors. As with any experimental system, optimization of the assay conditions is crucial for obtaining robust and reproducible data.

References

- 1. sinobiological.com [sinobiological.com]

- 2. This compound ≥95% (HPLC) [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RET Kinase Enzyme System [promega.co.uk]

- 5. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. consensus.app [consensus.app]

- 11. Serine Phosphorylation Proximal to Its Phosphotyrosine Binding Domain Inhibits Insulin Receptor Substrate 1 Function and Promotes Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The insulin receptor substrate (IRS) proteins: At the intersection of metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

IGF1Rtide as a Substrate for RET Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic peptide, IGF1Rtide, as a substrate for the Rearranged during Transfection (RET) receptor tyrosine kinase. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support research and development efforts in oncology and neurobiology.

Executive Summary

The RET receptor tyrosine kinase is a critical mediator of cell growth, differentiation, and survival, and its aberrant activation is implicated in various cancers. In vitro characterization of RET kinase activity is fundamental for drug discovery and mechanistic studies. The synthetic peptide, this compound, derived from Insulin Receptor Substrate 1 (IRS-1), has been established as a reliable and efficient substrate for monitoring RET kinase activity in various assay formats. This guide consolidates the available technical information regarding the use of this compound in RET kinase research.

Quantitative Data: this compound as a RET Kinase Substrate

While specific kinetic constants (Km and kcat) for the interaction between RET kinase and this compound are not extensively published, the peptide is widely used in commercial kinase assay systems. The provided data from literature and commercial suppliers offer practical parameters for experimental design.

Table 1: Properties of this compound

| Property | Value | Source |

| Sequence | KKKSPGEYVNIEFG | --INVALID-LINK--, --INVALID-LINK-- |

| Derivation | Human IRS-1 protein (residues 891-902) | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 1595.83 g/mol | --INVALID-LINK-- |

| Purity | ≥95% (HPLC) | --INVALID-LINK-- |

Table 2: Reported Kinetic Parameters for RET Kinase (using ATP)

Note: While these values are for ATP, they are critical for designing kinase assays with this compound as the peptide substrate.

| RET Kinase Variant | Km (ATP) | Source |

| Wild-Type (WT) | 14.3 ± 0.3 µM | --INVALID-LINK-- |

| M918T Mutant | 1.1 ± 0.9 µM | --INVALID-LINK-- |

Experimental Protocols

In Vitro RET Kinase Assay using this compound (Radiometric)

This protocol is adapted from a method for determining RET kinase activity and inhibitor IC50 values.[1]

Objective: To measure the phosphorylation of this compound by RET kinase.

Materials:

-

Recombinant RET kinase domain (e.g., human, amino acids 658-1072)

-

This compound synthetic peptide substrate

-

Kinase Assay Buffer (e.g., SignalChem)

-

Radioactive [γ-³²P]ATP

-

Cold ATP

-

Phosphocellulose P81 plates

-

1% Phosphoric acid solution

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a final volume of 25 µL. The final concentrations of components may need optimization, but a starting point is:

-

5 µL of diluted active RET kinase (e.g., 41.6 ng)

-

5 µL of kinase assay buffer

-

5 µL of this compound solution (concentration to be optimized, often around 0.2 µg/µL)

-

For IC50 determination, 5 µL of various concentrations of a test inhibitor.

-

-

Initiate the reaction by adding 5 µL of a radioactive ATP cocktail. For IC50 determination, a final concentration of 5 µM ATP is often used.

-

Incubate the reaction at 30°C for a set time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate the reaction by spotting 10 µL of the reaction mixture onto a phosphocellulose P81 plate.

-

Wash the P81 plate twice with 1% phosphoric acid solution for approximately 15 minutes each time to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 plate.

-

Measure the radioactivity on the plate using a scintillation counter with scintillation fluid.

-

Blank controls should be included, containing all assay components except for the this compound substrate, to determine background radioactivity.

-

Corrected activity is determined by subtracting the blank control values from the experimental values.

Determination of Kinetic Constants (Km and kcat)

The following is a generalized workflow for determining the kinetic parameters of RET kinase with this compound, based on established methodologies for kinase kinetics.

Caption: Workflow for determining RET kinase kinetic constants for this compound.

Signaling Pathways

Canonical RET Signaling Pathway

Activation of the RET receptor by its ligands, such as Glial cell line-Derived Neurotrophic Factor (GDNF), leads to receptor dimerization and autophosphorylation of several tyrosine residues in its intracellular domain. These phosphotyrosines serve as docking sites for various adaptor proteins, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[2][3]

Caption: Simplified canonical RET signaling pathway.

Canonical IGF-1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is activated by its ligands, IGF-1 and IGF-2. This leads to receptor autophosphorylation and the recruitment of substrate proteins, primarily members of the Insulin Receptor Substrate (IRS) family. Phosphorylated IRS proteins then activate major downstream pathways, including the PI3K/AKT and RAS/MAPK cascades, which are crucial for cell growth and metabolism.

Caption: Simplified canonical IGF-1R signaling pathway.

Crosstalk between RET and IGF-1R Signaling

There is evidence of crosstalk between the RET and IGF-1R signaling pathways, particularly in the context of neuroblastoma.[2] This interaction can occur at multiple levels, including the potential for shared downstream effectors and pathway convergence. The fact that a peptide derived from an IGF-1R substrate (IRS-1) can be phosphorylated by RET kinase highlights a point of potential molecular overlap.

Caption: Conceptual diagram of RET and IGF-1R signaling crosstalk.

Conclusion

This compound serves as a valuable tool for the in vitro study of RET kinase activity. Its defined sequence and origin from a key signaling node, IRS-1, make it a relevant and practical substrate. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating RET kinase function and for professionals engaged in the development of novel therapeutics targeting RET-driven pathologies. Further elucidation of the precise kinetic parameters of the RET-IGF1Rtide interaction and the in vivo significance of IRS-1 phosphorylation by RET will continue to advance our understanding of these critical signaling networks.

References

An In-depth Technical Guide on the Role of IGF-1R in Cancer Research Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and its pivotal role in cancer biology. It details the core signaling pathways, presents quantitative data on therapeutic inhibitors, outlines key experimental protocols, and visualizes complex interactions through signaling diagrams. As "IGF1Rtide" is not a standard term in scientific literature, this document focuses on the well-established IGF-1R.

Introduction to IGF-1R in Oncology

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase receptor that is crucial for both normal cell growth and malignant transformation.[1] Its signaling network is deeply implicated in tumor cell proliferation, survival, and metastasis.[2] Overexpression or enhanced activation of IGF-1R has been demonstrated in a wide array of cancers, including breast, colon, lung, prostate, and melanoma, often correlating with a poorer prognosis.[3][4] The IGF axis comprises ligands (IGF-1, IGF-2), receptors (IGF-1R, Insulin Receptor - IR), and a family of seven IGF binding proteins (IGFBPs) that modulate ligand bioavailability.[5] Due to its central role in driving cancer progression and its frequent dysregulation in tumors, IGF-1R has become a significant target for cancer therapy.[1][5]

Core Signaling Pathways

Upon binding of its ligands, primarily IGF-1 and IGF-2, the IGF-1R undergoes autophosphorylation, activating its intracellular kinase domain. This initiates a cascade of downstream signaling events predominantly through two major pathways: the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway.[1][5][6]

The PI3K/AKT/mTOR Pathway

Activation of IGF-1R leads to the recruitment and phosphorylation of adaptor proteins, such as Insulin Receptor Substrate (IRS) 1-4.[1][5] Phosphorylated IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K, which then activates the p110 catalytic subunit. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as Protein Kinase B) and PDK1 at the cell membrane.

Activated AKT proceeds to phosphorylate a multitude of downstream targets, leading to:

-

Cell Survival: Inhibition of pro-apoptotic proteins like BAD and activation of anti-apoptotic pathways such as NF-κB.[7]

-

Cell Growth and Proliferation: Activation of the mammalian Target of Rapamycin (mTOR), which in turn promotes protein synthesis and cell growth.[4]

-

Metabolism: Regulation of glucose metabolism, supporting the high energetic demands of cancer cells.

The lipid phosphatase PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3, thus terminating the signal.[7] Loss of PTEN function, a common event in cancer, leads to constitutive activation of the PI3K/AKT pathway.[7]

Caption: The IGF-1R-activated PI3K/AKT/mTOR signaling pathway.

The MAPK/ERK Pathway

In parallel to the PI3K/AKT pathway, phosphorylated IRS proteins can also recruit the adaptor protein Grb2.[8] Grb2, in a complex with the Son of Sevenless (SOS) guanine nucleotide exchange factor, activates the small G-protein RAS by promoting the exchange of GDP for GTP. Activated RAS then initiates a phosphorylation cascade, sequentially activating RAF, MEK (MAPK Kinase), and finally ERK (Extracellular signal-Regulated Kinase).

Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates numerous transcription factors (e.g., c-Fos, c-Jun), leading to the expression of genes that drive:

-

Cell Proliferation: Upregulation of cyclins, such as Cyclin D, which promote cell cycle progression through the G1/S checkpoint.[4]

-

Cell Differentiation and Survival.

Caption: The IGF-1R-activated MAPK/ERK signaling pathway.

Therapeutic Targeting of IGF-1R

Given its role in tumorigenesis, inhibiting IGF-1R signaling is an attractive therapeutic strategy.[6] Approaches include monoclonal antibodies (mAbs) that block ligand binding and induce receptor internalization, and small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP in the kinase domain.[3][9]

Quantitative Data on IGF-1R Inhibitors

Numerous IGF-1R inhibitors have been evaluated in preclinical and clinical studies. While many early trials in unselected patient populations were disappointing, research is ongoing to identify predictive biomarkers to select patients most likely to benefit.[10][11]

| Inhibitor | Type | Target | IC50 / Kd | Clinical Phase (Selected Trials) | Tumor Types |

| Ganitumab (AMG 479) | mAb | IGF-1R | ~2 nM (Kd) | Phase III | Pancreatic, Lung, Sarcoma |

| Figitumumab (CP-751,871) | mAb | IGF-1R | 0.3 nM (EC50 for receptor downregulation)[3] | Phase III | Lung, Adrenocortical Carcinoma |

| Dalotuzumab (MK-0646) | mAb | IGF-1R | ~0.2 nM (Kd) | Phase II | Breast, Colorectal, NSCLC |

| BMS-754807 | TKI | IGF-1R/IR | ~1.8 nM (IC50) | Phase II | Various Solid Tumors |

| OSI-906 (Linsitinib) | TKI | IGF-1R/IR | ~35 nM (IC50) | Phase III | Adrenocortical, Colorectal |

| NVP-AEW541 | TKI | IGF-1R | ~150 nM (IC50) | Preclinical/Phase I | Various Solid Tumors |

| AG1024 | TKI | IGF-1R/IR | ~7 µM (IC50) | Preclinical | Prostate |

Note: IC50 and Kd values can vary based on the assay conditions and cell lines used. The clinical development status of several of these agents has been discontinued for certain indications due to lack of efficacy in large trials.[9][12]

Experimental Protocols

Studying the IGF-1R signaling pathway involves a variety of standard molecular and cellular biology techniques.

Western Blotting for Phospho-Protein Analysis

This protocol is used to detect the activation state of IGF-1R and its downstream effectors (e.g., AKT, ERK) by using antibodies specific to their phosphorylated forms.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal signaling. Treat cells with IGF-1 (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-IGF-1R, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein (e.g., total IGF-1R, total AKT, total ERK) to confirm equal loading.

Caption: Experimental workflow for Western Blot analysis of IGF-1R signaling.

Cell Proliferation Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the effect of IGF-1R inhibitors.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with serial dilutions of an IGF-1R inhibitor (e.g., OSI-906) for 24, 48, or 72 hours. Include vehicle-only controls.

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of the inhibitor.

Conclusion

The IGF-1R signaling network is a fundamentally important driver of cancer cell growth, survival, and resistance to therapy.[8] Its two main effector arms, the PI3K/AKT and MAPK/ERK pathways, offer multiple nodes for therapeutic intervention. While initial clinical trials of IGF-1R inhibitors yielded mixed results, a deeper understanding of resistance mechanisms and the development of predictive biomarkers are revitalizing interest in targeting this critical pathway.[10] The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to unraveling the complexities of IGF-1R signaling and developing more effective cancer therapies.

References

- 1. Role of insulin-like growth factor 1 receptor signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of the Insulin/IGF System in Cancer: Lessons Learned from Clinical Trials and the Energy Balance-Cancer Link [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drugging IGF-1R in cancer: New insights and emerging opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. IGF1R Derived PI3K/AKT Signaling Maintains Growth in a Subset of Human T-Cell Acute Lymphoblastic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Function of insulin-like growth factor 1 receptor in cancer resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insulin-like Growth Factor Receptor Inhibitors: Baby or the Bathwater? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Can we unlock the potential of IGF-1R inhibition in cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IGF-1R targeting in cancer – does sub-cellular localization matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]

Understanding IGF1R Substrate Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Insulin-like Growth Factor 1 Receptor (IGF1R) and its substrate specificity, a critical aspect of its function in cellular signaling and a key consideration in drug development. This document details the primary substrates of IGF1R, the signaling pathways they initiate, quantitative data on their interactions, and detailed experimental protocols for their study.

Introduction to IGF1R and Substrate Recognition

The Insulin-like Growth Factor 1 Receptor (IGF1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, differentiation, and survival.[1] Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes a conformational change, leading to the autophosphorylation of several tyrosine residues within its intracellular kinase domain.[2][3] This autophosphorylation event creates docking sites for a variety of intracellular substrate proteins, initiating a cascade of downstream signaling events. The specificity of these interactions is crucial for determining the cellular response to IGF-1 stimulation.

The primary recognition sites for many IGF1R substrates are phosphotyrosine residues. Key substrates contain phosphotyrosine-binding (PTB) domains or Src homology 2 (SH2) domains that recognize specific phosphotyrosine motifs on the activated IGF1R.[3] One of the most well-characterized docking sites is the NPXY motif in the juxtamembrane region of the IGF1R, which is recognized by the PTB domains of Insulin Receptor Substrate (IRS) proteins and Shc.[3][4]

Key Substrates of IGF1R

IGF1R phosphorylates a range of intracellular substrates, with the most prominent being the Insulin Receptor Substrate (IRS) family and the Src homology 2 domain-containing (Shc) family of adaptor proteins. Other important substrates that modulate and diversify IGF1R signaling have also been identified.

Insulin Receptor Substrate (IRS) Proteins

The IRS family, particularly IRS-1 and IRS-2, are major substrates of IGF1R.[1][3] Upon binding to the activated IGF1R, IRS proteins are phosphorylated on multiple tyrosine residues, creating docking sites for various SH2 domain-containing proteins.[2] This leads to the activation of major signaling pathways, most notably the PI3K/AKT pathway, which is central to cell survival and metabolism.[2]

Shc Adaptor Proteins

Shc proteins are another critical class of IGF1R substrates.[1] Phosphorylation of Shc by IGF1R leads to the recruitment of the Grb2-Sos complex, which in turn activates the Ras-MAPK signaling cascade, a key pathway for cell proliferation and differentiation.[2]

Other Substrates

Beyond IRS and Shc, IGF1R has been shown to interact with and phosphorylate a number of other proteins that contribute to the complexity of its signaling network. These include:

-

Gab1 (Grb2-associated-binding protein 1): A docking protein that can amplify and integrate signals from receptor tyrosine kinases.

-

C-terminal Src kinase (Csk): A negative regulator of Src family kinases, suggesting a role for IGF1R in modulating Src activity.

-

Grb10: An adaptor protein that can negatively regulate IGF1R signaling.

-

CrkII and CrkL: Adaptor proteins involved in cell migration.

-

RACK1 (Receptor for Activated C Kinase 1): A scaffolding protein that can modulate IGF1R signaling.

-

FAK (Focal Adhesion Kinase): A non-receptor tyrosine kinase involved in cell adhesion and migration.

Quantitative Analysis of IGF1R-Substrate Interactions

The affinity and kinetics of IGF1R-substrate interactions are critical determinants of signaling strength and duration. While comprehensive quantitative data for all substrates is not available in a single source, studies using techniques like Surface Plasmon Resonance (SPR) have provided valuable insights.

| Substrate | Receptor State | Affinity Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (nM) | Experimental Method | Reference |

| IRS-1 | Phosphorylated IGF1R | (8.06 ± 5.18) x 10⁹ | ~0.12 | Surface Plasmon Resonance | [5] |

| IRS-1 | Unphosphorylated IGF1R | (9.81 ± 4.61) x 10⁸ | ~1.02 | Surface Plasmon Resonance | [5] |

Note: The dissociation constant (Kd) was calculated as 1/Ka from the provided affinity constants.

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Experimental Conditions | Reference |

| IGF1R (phosphorylated, full-length) | Peptide (biotinylated) | 91 ± 8 | 749 ± 22 | In vitro radiometric assay | [6] |

| IGF1R (unphosphorylated, full-length) | Peptide (biotinylated) | 66 ± 17 | 62 ± 5 | In vitro radiometric assay | [6] |

| IGF1R | ATP | 89 ± 18 | - | In vitro radiometric assay with peptide substrate | [6] |

IGF1R Signaling Pathways

The phosphorylation of substrates by IGF1R initiates two main signaling cascades: the PI3K-AKT/PKB pathway and the Ras-MAPK pathway. Other pathways are also activated, contributing to the diverse cellular effects of IGF-1.

PI3K-AKT/PKB Pathway

This pathway is primarily activated through the phosphorylation of IRS proteins. Phosphorylated IRS serves as a docking site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), leading to its activation. Activated PI3K then phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT (also known as Protein Kinase B). Activated AKT phosphorylates a multitude of downstream targets to promote cell survival, growth, and metabolism.

References

- 1. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Phosphoproteomic Analysis Identifies Activation of the RET and IGF-1R/IR Signaling Pathways in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Phosphoproteomics Analysis Reveals a Key Role of Insulin Growth Factor 1 Receptor (IGF1R) Tyrosine Kinase in Human Sperm Capacitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. elifesciences.org [elifesciences.org]

An In-depth Technical Guide to IGF1Rtide in the Study of Apoptosis and Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of IGF-1R in Cell Survival and Apoptosis

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cellular growth, proliferation, differentiation, and, most critically, the inhibition of programmed cell death, or apoptosis.[1] Upon binding its ligands, primarily IGF-1 and IGF-2, the IGF-1R undergoes autophosphorylation, initiating a cascade of intracellular signaling events that are central to cell survival. Dysregulation of the IGF-1R signaling pathway is a hallmark of many cancers, where its potent anti-apoptotic effects contribute to tumor progression and resistance to therapy.[1][2]

Two major signaling pathways are activated downstream of IGF-1R:

-

The PI3K/Akt Pathway: This is a primary driver of the anti-apoptotic effects of IGF-1R.[3] Activated IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate Phosphoinositide 3-kinase (PI3K).[4] PI3K generates PIP3, leading to the activation of the serine/threonine kinase Akt. Akt, in turn, phosphorylates and inactivates several pro-apoptotic proteins, such as BAD, thereby promoting cell survival.[5]

-

The MAPK/ERK Pathway: This pathway is predominantly associated with cell proliferation and growth but also contributes to survival signals.[4] Recruitment of the Grb2/SOS complex to the activated IGF-1R/IRS complex activates Ras, which initiates a phosphorylation cascade through Raf, MEK, and finally, the Mitogen-Activated Protein Kinases (MAPK), also known as Extracellular signal-Regulated Kinases (ERK).[4]

Given its central role in suppressing apoptosis, the IGF-1R is a key target for therapeutic intervention in oncology and other diseases. Understanding the intricacies of its signaling cascade is therefore of paramount importance.

IGF1Rtide: A Tool for Quantifying IGF-1R Kinase Activity

To investigate the IGF-1R signaling pathway, specific and reliable tools are necessary. This compound is a synthetic peptide that serves as a crucial reagent in this context.

2.1 Peptide Specifications

This compound is a 14-amino acid peptide derived from human Insulin Receptor Substrate 1 (IRS-1), specifically residues 891-902.[6] It functions as a substrate for the IGF-1R kinase domain in in vitro assays.[6][7]

| Property | Value | Reference |

| Sequence | KKKSPGEYVNIEFG | [6] |

| Molecular Weight | 1595.83 Da | [6] |

| Purity | ≥95% (by HPLC) | [6] |

| Source | Synthetic, derived from human IRS-1 (residues 891-902) | [6] |

| Primary Application | Kinase Assay Substrate | [6][7] |

2.2 Mechanism of Utility

This compound's sequence contains a tyrosine residue (Y) that is a target for phosphorylation by the activated IGF-1R kinase domain. In an in vitro kinase assay, the rate of phosphorylation of this compound is directly proportional to the activity of the IGF-1R enzyme. This allows for the quantitative measurement of IGF-1R kinase activity under various experimental conditions, such as in the presence of potential inhibitors. While this compound itself is not used to induce apoptosis, it is a vital tool for studying the upstream signaling events of the IGF-1R pathway that regulate apoptosis.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the study of IGF-1R signaling and apoptosis, with a specific focus on the application of this compound.

3.1 In Vitro IGF-1R Kinase Assay Using this compound

This protocol is designed to quantify the enzymatic activity of IGF-1R using this compound as a substrate.

3.1.1 Materials

-

Active IGF-1R enzyme

-

This compound peptide

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[8]

-

[γ-³²P]ATP or [γ-³³P]ATP

-

10 mM ATP solution

-

Phosphocellulose P81 paper

-

1% Phosphoric acid solution

-

Scintillation counter and fluid

3.1.2 Procedure

-

Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, combine the Kinase Assay Buffer, the desired concentration of the test compound (e.g., a potential IGF-1R inhibitor) or vehicle control, and the active IGF-1R enzyme.

-

Substrate Addition: Add this compound to a final concentration of 1 mg/ml.[8]

-

Initiate the Reaction: Start the kinase reaction by adding the ATP solution containing a tracer amount of [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration can be varied depending on the experimental goals (e.g., for determining Km). A typical concentration is 250 µM.[8]

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-20 minutes). The incubation time should be within the linear range of the reaction.[8][9]

-

Terminate the Reaction: Stop the reaction by spotting a portion of the reaction mixture (e.g., 10-20 µL) onto a phosphocellulose P81 paper strip.[8][9]

-

Washing: Wash the P81 paper strips multiple times (e.g., 3 times for 10-15 minutes each) in 1% phosphoric acid to remove unincorporated radioactive ATP.[8][9]

-

Quantification: Measure the radioactivity incorporated into the this compound peptide on the P81 paper using a scintillation counter.[8][9]

-

Data Analysis: Calculate the kinase activity based on the counts per minute (CPM) after subtracting the background (a reaction without substrate). For inhibitor studies, IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.

3.2 Western Blot Analysis of IGF-1R Pathway Activation

This protocol is for detecting the phosphorylation status of IGF-1R and downstream signaling proteins like Akt and ERK, which is indicative of the pathway's anti-apoptotic activity.

3.2.1 Materials

-

Cell culture reagents

-

IGF-1 ligand

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

3.2.2 Procedure

-

Cell Treatment: Culture cells to the desired confluency. Serum-starve the cells for several hours to reduce basal signaling. Treat the cells with IGF-1 (e.g., 10-100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-IGF-1R) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-IGF-1R) to confirm equal loading.

3.3 Cell Viability and Apoptosis Assays

These assays are used to assess the effects of modulating the IGF-1R pathway on cell survival.

3.3.1 Materials

-

Cell culture reagents

-

IGF-1 ligand and/or IGF-1R inhibitors

-

Apoptosis-inducing agent (e.g., staurosporine, TRAIL)

-

Cell viability reagents (e.g., MTT, resazurin, or kits for measuring ATP levels)

-

Apoptosis detection kits (e.g., Annexin V/Propidium Iodide staining kit, Caspase activity assay kit)

-

Flow cytometer or microplate reader

3.3.2 Procedure (Example using Annexin V/PI Staining)

-

Cell Treatment: Seed cells in multi-well plates. Treat the cells with an IGF-1R inhibitor or vehicle control for a specified period. In some wells, co-treat with an apoptosis-inducing agent. Include a positive control for apoptosis.

-

Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

Visualizations: Signaling Pathways and Experimental Workflows

4.1 IGF-1R Signaling Pathways

Caption: IGF-1R signaling pathways leading to apoptosis inhibition and cell proliferation.

4.2 Experimental Workflow for IGF-1R Kinase Assay

Caption: Workflow for in vitro IGF-1R kinase assay using this compound.

4.3 Logical Relationship of this compound in Apoptosis Studies

Caption: Role of this compound as a tool to measure IGF-1R activity, an upstream regulator of apoptosis.

References

- 1. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities [mdpi.com]

- 2. Selective Disruption of Insulin-like Growth Factor-1 (IGF-1) Signaling via Phosphoinositide-dependent Kinase-1 Prevents the Protective Effect of IGF-1 on Human Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]

- 4. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Something old, something new and something borrowed: emerging paradigm of insulin-like growth factor type 1 receptor (IGF-1R) signaling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sinobiological.com [sinobiological.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. promega.com [promega.com]

- 9. In vitro kinase assay [bio-protocol.org]

Preliminary Investigation of IGF1Rtide in Metabolic Disorders: A Technical Guide

Disclaimer: IGF1Rtide is a hypothetical molecule presented for illustrative purposes. The data and protocols described herein are based on published research on insulin-like growth factor 1 (IGF-1) analogs and other compounds targeting the IGF-1 receptor (IGF1R).

Audience: Researchers, scientists, and drug development professionals.

Introduction: The insulin-like growth factor 1 receptor (IGF1R) is a transmembrane tyrosine kinase that plays a crucial role in cellular growth, proliferation, and metabolism.[1] Structurally and functionally related to the insulin receptor (IR), IGF1R is activated by its endogenous ligands, IGF-1 and IGF-2.[2] Upon activation, IGF1R initiates downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT and the Ras-mitogen-activated protein kinase (MAPK) pathways, which are integral to metabolic homeostasis.[2] Dysregulation of the IGF-1 system has been implicated in various metabolic disorders, including insulin resistance and type 2 diabetes.[3][4] Consequently, targeting IGF1R presents a promising therapeutic strategy. This document provides a preliminary technical overview of "this compound," a hypothetical peptide agonist of IGF1R, for the potential treatment of metabolic disorders.

Core Signaling Pathway: IGF1R-Mediated Metabolic Regulation

The binding of a ligand, such as the hypothetical this compound, to the extracellular domain of IGF1R induces a conformational change, leading to autophosphorylation of tyrosine residues on the intracellular β-subunits.[2] This activation serves as a docking site for various substrate proteins, most notably the insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins subsequently activate two major downstream signaling pathways critical for metabolic control:

-

The PI3K/AKT Pathway: This is the principal pathway for the metabolic actions of IGF1R. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as protein kinase B), which in turn mediates a range of metabolic effects, including:

-

Glucose Uptake: Promotion of the translocation of GLUT4 transporters to the cell membrane in muscle and adipose tissue, facilitating glucose uptake from the bloodstream.

-

Glycogen Synthesis: Activation of glycogen synthase, leading to the storage of glucose as glycogen in the liver and muscles.

-

Inhibition of Gluconeogenesis: Suppression of genes involved in hepatic glucose production.

-

-

The Ras/MAPK Pathway: While primarily associated with mitogenic and cell growth signals, this pathway also contributes to metabolic regulation. Activated Ras initiates a phosphorylation cascade that ultimately activates extracellular signal-regulated kinases (ERK1/2), which can influence gene expression related to cell growth and differentiation.

Below is a diagram illustrating the IGF1R signaling cascade.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical and clinical studies of IGF-1 analogs and IGF1R-targeting compounds. This data provides a benchmark for the anticipated performance of a novel agent like this compound.

Table 1: Preclinical In Vitro Data for IGF1R Agonists

| Parameter | Value | Compound Type | Assay | Reference |

|---|---|---|---|---|

| Binding Affinity (IC50) | 0.14 - 0.34 nM | IGF-1 Analog | Radioligand Displacement Assay | [5][6] |

| Receptor Phosphorylation (EC50) | ~7.0 ng/mL | Recombinant IGF-1 | Cell-based Reporter Assay | [7] |

| Glucose Uptake Stimulation | ~34% increase | Recombinant IGF-1 | Hyperinsulinemic Clamp in vivo |[8] |

Table 2: Preclinical Pharmacokinetic Data for Peptide-Based IGF1R Agonists

| Parameter | Value | Animal Model | Route | Reference |

|---|---|---|---|---|

| Half-life (t1/2) | 23.7 - 76.1 h (dose-dependent) | Rhesus Macaque | Subcutaneous | [9] |

| Bioavailability | High (not specified) | Rat / Monkey | Subcutaneous |[10] |

Table 3: Clinical Data from Trials of IGF-1 Analogs in Metabolic Disorders

| Parameter | Change | Patient Population | Dosage | Duration | Reference |

|---|---|---|---|---|---|

| Hemoglobin A1c (HbA1c) | Dose-dependent reduction | Type 1 Diabetes | 10-80 mcg/kg/day | 12 weeks | [8] |

| Insulin Requirement | 52% reduction | Type 1 Diabetes | Not specified | 2 weeks | [8] |

| Fasting Glucose | 23% reduction | Type 1 Diabetes | Not specified | 2 weeks | [8] |

| Insulin Sensitivity | Improved | GHD with Type 2 Diabetes | 30 µg/kg/day | 5 months |[11] |

Experimental Protocols

Detailed methodologies are crucial for the preclinical evaluation of this compound. Below are protocols for key experiments.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of this compound for the human IGF-1 receptor.

Materials:

-

Human IGF-1R-overexpressing cells (e.g., HEK293-IGF1R)

-

[125I]-IGF-1 (radioligand)

-

Unlabeled IGF-1 (for positive control and non-specific binding)

-

This compound (test compound)

-

Binding Buffer (e.g., Tris-HCl, BSA, MgCl2)

-

Scintillation fluid and counter

Methodology:

-

Cell Preparation: Culture and harvest IGF-1R-overexpressing cells. Prepare a cell membrane suspension via homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add a constant concentration of [125I]-IGF-1 to all wells.

-

Competition: Add serial dilutions of this compound to the experimental wells. Add serial dilutions of unlabeled IGF-1 to positive control wells. Add a high concentration of unlabeled IGF-1 to non-specific binding (NSB) wells.

-

Incubation: Add the cell membrane preparation to all wells. Incubate at a specified temperature (e.g., 4°C) for a set duration (e.g., 16-18 hours) to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [125I]-IGF-1.

Protocol 2: In Vivo Assessment of Glucose Tolerance in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of this compound on glucose metabolism in a relevant animal model of insulin resistance.

Materials:

-

C57BL/6J mice on a high-fat diet (HFD) for 10-12 weeks

-

This compound formulated for subcutaneous injection

-

Vehicle control (e.g., saline)

-

Glucose solution (for oral gavage)

-

Handheld glucometer and test strips

Methodology:

-

Animal Model: Induce obesity and insulin resistance in mice by feeding a HFD.[12]

-

Dosing: Administer this compound or vehicle to the DIO mice via subcutaneous injection at a predetermined dose and schedule (e.g., once daily for 2 weeks).

-

Oral Glucose Tolerance Test (OGTT):

-

Fast the mice for 6 hours.

-

Measure baseline blood glucose (t=0) from a tail snip.

-

Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.

-

-

Data Analysis: Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups. Calculate the area under the curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for the treated group indicates improved glucose tolerance.

Visualizations: Workflows and Mechanisms

Preclinical Investigational Workflow for this compound

The following diagram outlines a typical workflow for the preclinical investigation of a therapeutic peptide like this compound.

Logical Relationship: Proposed Mechanism of Action

This diagram illustrates the proposed mechanism by which this compound improves metabolic health.

References

- 1. Insulin-Like Growth Factor-1 Physiology: Lessons from Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insulin-like growth factor 1 receptor - Olink Explore Oncology — Olink® [olink.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. How ligand binds to the type 1 insulin-like growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Metabolic Actions of IGF-I in Normal Physiology and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacodynamics, pharmacokinetics, and toxicology of Fc-growth hormone fusion protein in macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Metabolic Effects of GH and IGF-I in Growth Hormone Deficient(GHD) and Diabetes and Impaired Glucose Tolerance(IGT) | Clinical Research Trial Listing [centerwatch.com]

- 12. Frontiers | IGF1R is a mediator of sex-specific metabolism in mice: Effects of age and high-fat diet [frontiersin.org]

An In-Depth Technical Guide to Utilizing IGF1Rtide for In Vitro Kinase Activity Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of IGF1Rtide, a synthetic peptide substrate, for the in vitro study of Insulin-like Growth Factor 1 Receptor (IGF-1R) and other tyrosine kinase activities. This document details the peptide's characteristics, provides structured data for experimental design, outlines detailed protocols for kinase assays, and visualizes key biological and experimental processes.

Introduction to this compound

This compound is a 14-amino acid synthetic peptide derived from the human Insulin Receptor Substrate 1 (IRS-1), specifically residues 891-902.[1][2] Its sequence, KKKSPGEYVNIEFG, contains a tyrosine residue that serves as a phosphorylation site for tyrosine kinases.[1][2] This peptide is a well-established substrate for in vitro kinase assays, particularly for studying the activity of the IGF-1R.[1] Beyond IGF-1R, this compound has also been identified as a substrate for other kinases, including Flt1 and RET, making it a versatile tool for kinase activity and inhibition studies.[3]

This compound: Properties and Specifications

For ease of reference and experimental planning, the key quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| Amino Acid Sequence | KKKSPGEYVNIEFG | [1][2] |

| Molecular Weight | 1595.83 g/mol | [2] |

| Purity (by HPLC) | ≥95% | [2] |

| Form | Lyophilized powder | [2] |

| Recommended Storage | -20°C (Lyophilized) | [2] |

IGF-1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[4] Upon binding of its ligand, IGF-1, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events. Two major pathways are activated downstream of IGF-1R: the PI3K/AKT pathway and the Ras/MAPK pathway.[4][5][6][7]

The diagram below illustrates the simplified, core signaling cascade initiated by IGF-1R activation.

References

- 1. IGF-IRtide | 12-527 [merckmillipore.com]

- 2. sinobiological.com [sinobiological.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing IGF1Rtide in a Radiometric Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the synthetic peptide substrate, IGF1Rtide, in a radiometric kinase assay to measure the activity of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and to screen for its inhibitors.

Introduction

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1][2][3] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it a significant target for therapeutic intervention.[1][4]

Radiometric kinase assays are a robust and sensitive method for directly measuring the catalytic activity of kinases.[5][6] This assay format, often considered the "gold standard," relies on the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate by the kinase.[5][6] The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

This compound is a synthetic peptide with the amino acid sequence Ac-KKKSPGEYVNIEFG-NH2, derived from the insulin receptor substrate 1 (IRS-1), a natural substrate of IGF-1R. Its specific sequence makes it an excellent substrate for in vitro IGF-1R kinase assays.

This document provides detailed protocols for setting up and performing a radiometric kinase assay using this compound to determine IGF-1R activity, calculate key kinetic parameters, and evaluate inhibitor potency.

IGF-1R Signaling Pathway

Upon binding of its ligands, primarily IGF-1 and IGF-2, the IGF-1R undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[3][7] This activation initiates a cascade of downstream signaling events, predominantly through two major pathways: the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway.[1][2][3][7][8] These pathways collectively regulate cellular processes critical for normal growth and development, and their aberrant activation is a hallmark of many cancers.

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant human IGF-1R (catalytic domain), active.

-

Substrate: this compound (Ac-KKKSPGEYVNIEFG-NH2), lyophilized powder.

-

Radiolabeled ATP: [γ-³²P]ATP or [γ-³³P]ATP (3000 Ci/mmol, 10 mCi/mL).

-

Unlabeled ATP: 10 mM stock solution.

-

Kinase Assay Buffer (5x): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 50 mM MnCl₂, 5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT. Store at -20°C.

-

This compound Stock Solution: Reconstitute lyophilized this compound in sterile deionized water to a final concentration of 1 mg/mL. Aliquot and store at -20°C.

-

P81 Phosphocellulose Paper: Whatman P81 or equivalent.

-

Wash Buffer: 0.5% Phosphoric Acid.

-

Stop Solution: 75 mM Phosphoric Acid.

-

Scintillation Cocktail: For liquid scintillation counting.

-

Other: Microcentrifuge tubes, pipettes and tips, incubation block/water bath, orbital shaker, scintillation vials, liquid scintillation counter or phosphorimager.

Experimental Workflow Diagram

References

- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The IGF1 Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

Application of IGF1Rtide in High-Throughput Screening for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

IGF1Rtide is a synthetic peptide substrate derived from the human insulin receptor substrate 1 (IRS-1), a key component in the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway.[1] Its specific amino acid sequence makes it an excellent substrate for in vitro kinase assays, particularly for high-throughput screening (HTS) of potential IGF-1R inhibitors. The IGF-1R signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[2] This makes IGF-1R a prime target for therapeutic intervention. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HTS campaigns to identify and characterize novel kinase inhibitors.

IGF-1R Signaling Pathway

The IGF-1R is a transmembrane receptor tyrosine kinase. Upon binding of its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events. Two major pathways are activated: the PI3K/Akt pathway, which primarily regulates cell survival and metabolism, and the Ras/MAPK pathway, which is crucial for cell proliferation and differentiation. This compound's sequence corresponds to a phosphorylation site within IRS-1, placing it at the nexus of these critical downstream signaling cascades.

References

preparing IGF1Rtide stock solutions and working concentrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, growth, and survival.[1][2] Its signaling cascade is implicated in the progression of various cancers, making it a significant target for therapeutic intervention.[3][4] IGF1Rtide is a synthetic peptide antagonist derived from the human IRS-1 protein, specifically residues 891-902.[5] It acts as a competitive inhibitor, blocking the downstream signaling of IGF-1R. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common cell-based assays to study IGF-1R signaling.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | KKKSPGEYVNIEFG | [5] |

| Molecular Weight | 1595.83 g/mol | |

| Form | Lyophilized Powder | |

| Purity (by HPLC) | ≥95% | |

| Storage Temperature | -20°C (as lyophilized powder) | [5] |

Table 2: Recommended Solvents and Storage for this compound Solutions

| Solution Type | Recommended Solvent | Concentration | Storage Temperature | Shelf Life | Reference |

| Stock Solution | 25 mM Tris-HCl, pH 7.5 | 1 mg/mL | -20°C (in aliquots) | Up to 1 year (avoid freeze-thaw cycles) | [5] |

| Working Solution | Cell culture medium or assay buffer | Varies (e.g., 1-100 µM) | Use immediately | Not recommended for storage | General Practice |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

This protocol details the reconstitution of lyophilized this compound to create a high-concentration stock solution.

Materials:

-

This compound lyophilized powder

-

25 mM Tris-HCl, pH 7.5, sterile

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Pre-cool the solvent: Before use, ensure the 25 mM Tris-HCl, pH 7.5 solution is cooled to 4°C.

-

Equilibrate the peptide: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

-

Reconstitution:

-

Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

-

Carefully open the vial and add the appropriate volume of 25 mM Tris-HCl, pH 7.5 to achieve a final concentration of 1 mg/mL. For example, to a 1 mg vial of this compound, add 1 mL of the Tris-HCl solution.

-

Gently swirl or vortex the vial at a low speed to dissolve the peptide completely.[6] Avoid vigorous shaking, which can cause peptide degradation.[7]

-

-

Aliquot and Store:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol describes the dilution of the stock solution to final working concentrations for use in cell culture experiments.

Materials:

-

This compound stock solution (1 mg/mL)

-

Sterile cell culture medium or assay buffer

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution on ice.

-

Calculate Dilution: Determine the required volume of the stock solution to achieve the desired final working concentration. For cell-based assays, a typical starting range for peptide inhibitors is 1-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

-

Example Calculation for a 10 µM working solution:

-

Molar concentration of stock solution (1 mg/mL): (1 g/L) / (1595.83 g/mol ) = 0.0006266 M = 626.6 µM

-

Using the C1V1 = C2V2 formula to prepare 1 mL (1000 µL) of a 10 µM working solution: (626.6 µM)(V1) = (10 µM)(1000 µL) V1 = (10 * 1000) / 626.6 = 15.96 µL

-

-

Therefore, add approximately 16 µL of the 1 mg/mL stock solution to 984 µL of cell culture medium or assay buffer.

-

-

Prepare Working Solution: Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium or assay buffer. Mix gently by pipetting.

-

Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted working solutions.[5]

Protocol 3: In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on IGF-1R kinase activity.

Materials:

-

Recombinant active IGF-1R protein

-

This compound (as substrate and/or inhibitor)

-

ATP

-

Kinase assay buffer

-

96-well plate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant IGF-1R, and varying concentrations of this compound as the inhibitor.

-

Initiate the kinase reaction by adding ATP and a suitable substrate (if this compound is not being used as the substrate).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that quantifies the remaining ATP.

-

Include appropriate controls (no enzyme, no inhibitor) to normalize the data.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol provides a method to evaluate the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line with known IGF-1R expression (e.g., MCF-7, HL-60)[8][9]

-

Complete cell culture medium

-

This compound working solutions

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the highest this compound concentration).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

Visualizations

Caption: IGF-1R Signaling Pathway.

Caption: Experimental Workflow for this compound.

References

- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. heraldopenaccess.us [heraldopenaccess.us]

- 4. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]

- 5. sinobiological.com [sinobiological.com]

- 6. jpt.com [jpt.com]

- 7. polarispeptides.com [polarispeptides.com]

- 8. Establishment of platform for screening insulin-like growth factor-1 receptor inhibitors and evaluation of novel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paradoxical effects of the phage display-derived peptide antagonist IGF-F1-1 on insulin-like growth factor-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for IGF1Rtide in Cell-Based Kinase Phosphorylation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, differentiation, and survival. Dysregulation of the IGF-1R signaling pathway is implicated in various diseases, including cancer and metabolic disorders, making it a critical target for drug discovery and development. Accurate and reliable methods to quantify IGF-1R kinase activity within a cellular context are therefore essential for screening potential inhibitors and elucidating signaling pathway dynamics.

IGF1Rtide, a synthetic peptide derived from the insulin receptor substrate 1 (IRS-1), serves as a specific substrate for IGF-1R. This document provides detailed application notes and protocols for the use of this compound in cell-based kinase phosphorylation assays, offering a robust method to assess IGF-1R activity in a physiologically relevant environment.

Principle of the Assay

The cell-based this compound phosphorylation assay is designed to measure the kinase activity of IGF-1R within intact cells. The assay utilizes a cell-penetrating version of the this compound peptide, which is introduced into cultured cells. Upon stimulation with IGF-1, the intracellular kinase domain of the activated IGF-1R phosphorylates the tyrosine residues on the this compound substrate. Following cell lysis, the amount of phosphorylated this compound is quantified using a sensitive detection method, such as a sandwich ELISA (Enzyme-Linked Immunosorbent Assay). The level of this compound phosphorylation directly correlates with the intracellular activity of IGF-1R.

Signaling Pathway

The binding of IGF-1 to its receptor (IGF-1R) induces a conformational change, leading to receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. This activation cascade initiates downstream signaling through the phosphorylation of substrate proteins, most notably IRS-1. The phosphorylated IRS-1 then acts as a docking site for various signaling molecules, leading to the activation of two primary pathways: the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the Ras/MAPK (ERK) pathway, which is also involved in proliferation and differentiation.[1][2][3][4][5] this compound is derived from a key phosphorylation region of IRS-1, making it a highly relevant substrate for measuring IGF-1R activity.

Figure 1. Simplified IGF-1R Signaling Pathway and the role of this compound.

Experimental Workflow

The overall workflow for the cell-based this compound phosphorylation assay involves several key steps, from cell culture to data analysis. A generalized workflow is depicted below.

Figure 2. General experimental workflow for the cell-based this compound phosphorylation assay.

Detailed Protocols

Materials and Reagents

-

Cell Line: A suitable cell line with endogenous or overexpressed IGF-1R (e.g., MCF-7, HEK293-IGF-1R).

-

Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).

-

Fetal Bovine Serum (FBS): Heat-inactivated.

-

Penicillin-Streptomycin Solution.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Trypsin-EDTA.

-

Cell-Penetrating this compound Peptide: Biotinylated for capture in ELISA.

-

Recombinant Human IGF-1.

-

IGF-1R Inhibitor (Optional, for control): e.g., Linsitinib (OSI-906).

-

Cell Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Phospho-IGF1Rtide ELISA Kit:

-

Streptavidin-coated 96-well plates.

-

Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

-

Stop Solution (e.g., 2 N H₂SO₄).

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking Buffer (e.g., 1% BSA in PBS).

-

Protocol 1: IGF-1 Dose-Response Assay

This protocol is designed to determine the concentration-dependent effect of IGF-1 on this compound phosphorylation.

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well cell culture plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Serum Starvation:

-

Gently aspirate the growth medium.

-

Wash the cells once with 100 µL of serum-free medium.

-

Add 100 µL of serum-free medium to each well and incubate for 4-6 hours at 37°C.